![molecular formula C13H11NO6S B126136 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate CAS No. 343934-41-8](/img/structure/B126136.png)
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is a chemical compound with the molecular formula C13H11NO6S . It has an average mass of 309.294 Da and a monoisotopic mass of 309.030701 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is 309.3 g/mol.Wissenschaftliche Forschungsanwendungen
Monoclonal Antibody Production
This compound has been identified as a potential enhancer for monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures . It was found to increase cell-specific antibody production, which is crucial for medication supply and medical cost reduction . The compound also influenced the glycosylation pattern of antibodies, which is a key quality attribute for therapeutic use.
Anticonvulsant Activity
In the search for new anticonvulsants, derivatives of this compound have shown promising results. They exhibited broad-spectrum activity in animal seizure models and displayed a favorable safety profile . This suggests potential applications in developing new treatments for epilepsy and related neurological disorders.
Pain Management
Some derivatives of “4-Vinylsulfonylbenzoic acid-NHS” have been effective in various pain models, including tonic pain and neuropathic pain models in mice . This indicates the compound’s utility in pain management research, potentially leading to new analgesic drugs.
Antibody-Drug Conjugation (ADC)
The compound serves as a linker with aldehyde functionality for ADCs . ADCs are a class of targeted cancer therapeutics that combine the specificity of antibodies with the potency of small molecule drugs, and linkers like “2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate” play a critical role in their stability and efficacy.
Metabolic Stability and Drug Development
The compound has shown high metabolic stability on human liver microsomes, which is an important consideration in drug development . Its derivatives have also demonstrated negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms, making them interesting candidates for further preclinical development.
Control of Glycosylation in Therapeutic Proteins
As mentioned earlier, this compound can affect the glycosylation of monoclonal antibodies. Glycosylation is a post-translational modification that can significantly impact the efficacy and safety of therapeutic proteins. Therefore, compounds like “4-Vinylsulfonylbenzoic acid-NHS” could be used to control glycosylation levels during protein production .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve its use in the production of monoclonal antibodies, as similar compounds have been found to improve monoclonal antibody production . Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGCBKQENAPPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624771 |
Source
|
Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate | |
CAS RN |
343934-41-8 |
Source
|
Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.